Cas no 24563-03-9 (1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-)

1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)- structure
24563-03-9 structure
Product Name:1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
CAS No:24563-03-9
MF:C20H22O6
MW:358.385086536407
CID:274281
PubChem ID:193042
Update Time:2025-04-19

1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
    • (2R,3R)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol
    • dihydrocubebin
    • 24563-03-9
    • (2R,3R)-2,3-bis(Benzo[d][1,3]dioxol-5-ylmethyl)butane-1,4-diol
    • CHEMBL486597
    • SCHEMBL15775181
    • JKCVMTYNARDGET-HOTGVXAUSA-N
    • Q27105171
    • BDBM50241937
    • 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)-
    • CHEBI:543841
    • (-)-Dihydrocubebin
    • 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, [R-(R*,R*)]-
    • (2R, 3R)-2, 3-bis(1, 3-benzodioxol-5-ylmethyl)butane-1, 4-diol
    • Cubebin, dihydro-
    • DTXSID00179301
    • 1,4-Butanediol, 2,3-dipiperonyl-, (-)-
    • 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R-(R*,R*))-
    • 1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R*,R*)-(-)-
    • CHEMBL1477391
    • 2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol
    • MLS000863615
    • SMR000440737
    • HMS2269J05
    • ACon1_001264
    • SCHEMBL12488032
    • NCGC00169519-01
    • BRD-A43097248-001-01-2
    • 2,3-Bis(1,3-benzodioxol-5-ylmethyl)-1,4-butanediol, 9CI
    • MEGxp0_001537
    • ConMedNP.2186
    • rel-1,4-Butanediol, 2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (R-(R,R))-
    • MLSMR
    • Dihydrocubebin, rel-
    • (2R,3R)-2,3-bis(Benzo(d)(1,3)dioxol-5-ylmethyl)butane-1,4-diol
    • DTXCID90101792
    • DA-62877
    • Inchi: 1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m0/s1
    • InChI Key: JKCVMTYNARDGET-HOTGVXAUSA-N
    • SMILES: OC[C@H](CC1=CC=C2C(=C1)OCO2)[C@H](CO)CC1=CC=C2C(=C1)OCO2

Computed Properties

  • Exact Mass: 358.14166
  • Monoisotopic Mass: 358.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.4A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.341
  • Boiling Point: 586.8°Cat760mmHg
  • Flash Point: 308.7°C
  • Refractive Index: 1.622
  • PSA: 77.38

1,4-Butanediol,2,3-bis(1,3-benzodioxol-5-ylmethyl)-, (2R,3R)- Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk